4-fluoro-2-(methylsulfanyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-2-(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C8H6FNS It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 4-position and a methylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-(methylsulfanyl)benzonitrile typically involves the reaction of 4-fluorobenzonitrile with a methylthio reagent. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where 4-fluorobenzonitrile is treated with sodium methylthiolate in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the fluorine atom with the methylthio group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of safer and more environmentally friendly reagents is also a consideration in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-(methylsulfanyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the methylthio group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed to reduce the nitrile group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of 4-Fluoro-2-(methylsulfinyl)benzonitrile or 4-Fluoro-2-(methylsulfonyl)benzonitrile.
Reduction: Formation of 4-Fluoro-2-(methylthio)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-fluoro-2-(methylsulfanyl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-2-(methylsulfanyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely depending on the context of its use. For example, in enzyme inhibition studies, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylbenzonitrile: Similar structure but lacks the methylthio group.
4-Fluoro-2-(trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of a methylthio group.
2-Fluoro-4-(methylthio)benzonitrile: The positions of the fluorine and methylthio groups are reversed
Uniqueness
4-fluoro-2-(methylsulfanyl)benzonitrile is unique due to the presence of both a fluorine atom and a methylthio group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These properties make it a valuable compound for various research applications and differentiate it from other similar compounds.
Properties
Molecular Formula |
C8H6FNS |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-fluoro-2-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H6FNS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 |
InChI Key |
QZJDWDYPVSMWHX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)F)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.